molecular formula C25H30Cl3N3O B12747121 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride CAS No. 88799-28-4

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, trihydrochloride

Cat. No.: B12747121
CAS No.: 88799-28-4
M. Wt: 494.9 g/mol
InChI Key: MGDZDGUGJBZBGK-UHFFFAOYSA-N
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Description

2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido-oxazine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multiple steps:

    Formation of the Pyrido-Oxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Pyrrolidinyl Groups: This can be achieved through nucleophilic substitution reactions, where the phenyl and pyrrolidinyl groups are introduced to the core structure.

    Purification and Crystallization: The final product is purified using techniques such as recrystallization or chromatography and then converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Purification: Employing large-scale chromatography or crystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Therapeutic Agent: Investigated for its potential use in treating neurological disorders.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
  • 4-Phenyl-2-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
  • 2-Phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-thiazine

Uniqueness

  • Structural Features : The presence of both phenyl and pyrrolidinyl groups attached to the pyrido-oxazine core.
  • Biological Activity : Exhibits unique binding properties and biological activities compared to other similar compounds.

Properties

CAS No.

88799-28-4

Molecular Formula

C25H30Cl3N3O

Molecular Weight

494.9 g/mol

IUPAC Name

2-phenyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C25H27N3O.3ClH/c1-3-10-20(11-4-1)22(18-27-16-7-8-17-27)28-19-24(21-12-5-2-6-13-21)29-23-14-9-15-26-25(23)28;;;/h1-6,9-15,22,24H,7-8,16-19H2;3*1H

InChI Key

MGDZDGUGJBZBGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N3CC(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl.Cl

Origin of Product

United States

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